1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring substituted with chloro, ethyl, and methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro, ethyl, and methoxyphenyl substituents. Common reagents used in these reactions include pyrazole, chloroform, ethyl bromide, and methoxybenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent systems like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in various substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Known for its use in thiation reactions and its unique phosphorus ring system.
N-nitroso compounds: Undergo similar substitution reactions and have comparable structural features.
Uniqueness
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure allows for diverse applications across multiple scientific disciplines, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H23ClN4O2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H23ClN4O2/c1-4-21-22(16-5-9-19(29-2)10-6-16)26-28(15-27-14-18(24)13-25-27)23(21)17-7-11-20(30-3)12-8-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
IQACJBMRMGLURY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CN3C=C(C=N3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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